molecular formula C12H16N2O2S B13589988 Tert-butyl (3-carbamothioylphenyl)carbamate

Tert-butyl (3-carbamothioylphenyl)carbamate

Cat. No.: B13589988
M. Wt: 252.33 g/mol
InChI Key: HFHBNFQYWMOWRG-UHFFFAOYSA-N
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Description

Tert-butyl (3-carbamothioylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a tert-butyl group attached to a phenyl ring, which is further substituted with a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl isothiocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack on the isothiocyanate group.

    Step 1: Dissolve tert-butyl carbamate in an appropriate solvent like dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add the phenyl isothiocyanate derivative to the reaction mixture while stirring.

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-carbamothioylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Tert-butyl (3-carbamothioylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-carbamothioylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate without the phenyl and carbamothioyl groups.

    Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the tert-butyl carbamate moiety.

    Tert-butyl (3-aminopropyl)carbamate: Similar structure but with an aminopropyl group instead of a carbamothioyl group.

Uniqueness

Tert-butyl (3-carbamothioylphenyl)carbamate is unique due to the presence of both the tert-butyl carbamate and carbamothioyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-(3-carbamothioylphenyl)carbamate

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-5-8(7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15)

InChI Key

HFHBNFQYWMOWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=S)N

Origin of Product

United States

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